3-Chloropyridine-2-carboxaldehyde
Overview
Description
3-Chloropyridine-2-carboxaldehyde is an organic compound with the molecular formula C6H4ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and an aldehyde group at the second position of the pyridine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
3-Chloropyridine-2-carboxaldehyde, also known as 3-chloropicolinaldehyde, is a chlorine derivative of pyridine It’s known that chloropyridines are generally used as intermediates in many chemical reactions .
Mode of Action
For instance, they can be used to selectively halogenate the C–H precursors of pyridine C–H ligands . This process, known as “phosphonium salt installation”, is effective for the late-stage halogenation of complex pharmaceuticals .
Biochemical Pathways
It’s known that chloropyridines can be used to modify a wide variety of unactivated pyridines , which are involved in numerous biochemical pathways.
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.05 .
Result of Action
It’s known that the compound is used as an intermediate in various chemical reactions , which could lead to a wide range of molecular and cellular effects depending on the specific reactions and conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C in an inert atmosphere to maintain its stability. Furthermore, the compound’s reactivity can be influenced by the presence of other substances, such as bases or nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropyridine-2-carboxaldehyde can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, pyridine can be reacted with chlorine in the presence of a catalyst to form 3-chloropyridine, which can then be further functionalized to introduce the aldehyde group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorinating agents such as thionyl chloride or phosphorus trichlorideThe subsequent formylation step can be achieved using reagents like dimethylformamide and phosphorus oxychloride .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: 3-Chloropyridine-2-carboxylic acid.
Reduction: 3-Chloropyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloropyridine-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Chloropyridine-3-carboxaldehyde
- 3-Chloropyridine
- 4-Chloropyridine
Comparison:
- 2-Chloropyridine-3-carboxaldehyde: Similar in structure but with the chlorine and aldehyde groups at different positions, leading to different reactivity and applications.
- 3-Chloropyridine: Lacks the aldehyde group, making it less versatile in certain synthetic applications.
- 4-Chloropyridine: Chlorine atom at the fourth position, which affects its chemical behavior and reactivity compared to 3-chloropyridine-2-carboxaldehyde .
This compound stands out due to its unique combination of functional groups, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
3-chloropyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNVCYJXFQPEKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444251 | |
Record name | 3-Chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206181-90-0 | |
Record name | 3-Chloro-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206181-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-formylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.